Product packaging for 3-Nitro-1,7-naphthyridin-8-OL(Cat. No.:CAS No. 1260671-37-1)

3-Nitro-1,7-naphthyridin-8-OL

Cat. No.: B14844751
CAS No.: 1260671-37-1
M. Wt: 191.14 g/mol
InChI Key: CVWKUFMEYXDBME-UHFFFAOYSA-N
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Description

3-Nitro-1,7-naphthyridin-8-OL is a specialist nitro-substituted naphthyridine derivative offered as a key synthetic intermediate for advanced chemical and pharmaceutical research. While specific biological data for this isomer is not widely published in the available literature, naphthyridine scaffolds are well-established in drug discovery due to their diverse biological activities. Related 1,8-naphthyridine analogues have demonstrated significant potential as antitumor agents, with some derivatives functioning as DNA intercalators, binding to double-stranded DNA and inhibiting replication to suppress cancer cell growth . Furthermore, the broader class of 1,5-naphthyridines shows a wide spectrum of applications, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities . The presence of both the nitro and hydroxyl functional groups on this fused diazanaphthalene core makes it a versatile precursor for further synthetic modification. Researchers can leverage this compound in nucleophilic substitution reactions, reductions, and metal-catalyzed cross-couplings to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is particularly valuable for exploring new chemotypes in oncology, infectious disease, and central nervous system research. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound is for use by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O3 B14844751 3-Nitro-1,7-naphthyridin-8-OL CAS No. 1260671-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260671-37-1

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-nitro-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12)

InChI Key

CVWKUFMEYXDBME-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Nitro 1,7 Naphthyridin 8 Ol

Classical and Contemporary Approaches to the 1,7-Naphthyridine (B1217170) Core

The 1,7-naphthyridine ring is an important structural motif, and its synthesis can be achieved through various means, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. google.com

Cyclization reactions represent the most traditional and widely employed method for assembling the naphthyridine core. These reactions typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably substituted pyridine precursor.

One of the classical methods is the Borsche synthesis , which has been historically applied to prepare 1,7-naphthyridines. acs.org Another prominent method is the Friedländer annulation , which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). nih.gov The mechanism begins with the formation of a Schiff base between the amino group and the carbonyl of the coupling partner, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic naphthyridine ring. The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted naphthyridines by varying the ketone component. nih.gov

The Gould-Jacobs reaction provides another pathway, starting from an aminopyridine which reacts with a derivative of malonic acid, like diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through a sequence of substitution, thermal cyclization, and saponification/decarboxylation to yield a 4-hydroxy-1,7-naphthyridine derivative.

Cyclization ReactionStarting MaterialsKey Features
Friedländer Annulation 2-Aminopyridine-3-carbaldehyde + α-Methylene carbonyl compoundForms the second pyridine ring through condensation and cyclization. Versatile for introducing substituents. nih.gov
Borsche Synthesis Arylhydrazine + β-Ketoester, followed by cyclizationA classical multi-step sequence to build the heterocyclic core. acs.org
Gould-Jacobs Reaction 3-Aminopyridine + Diethyl ethoxymethylenemalonate (EMME)Leads to the formation of 4-hydroxy-1,7-naphthyridine derivatives.

This table provides an interactive overview of common cyclization strategies for naphthyridine synthesis.

Cycloaddition reactions offer an elegant and often stereocontrolled route to cyclic systems. While less common for the direct synthesis of fully aromatic naphthyridines, they are instrumental in creating highly functionalized precursors. For instance, hetero-Diels-Alder reactions, involving an electron-rich dienophile and an electron-poor diene (or vice versa), can be envisioned to construct a dihydropyridine (B1217469) ring fused to a pyridine. Subsequent oxidation would then yield the aromatic naphthyridine system. The development of multi-component reactions, sometimes involving cycloaddition pathways, has also enabled the diastereoselective synthesis of fused naphthyridine derivatives like pyrano and furano naphthyridines. ekb.eg

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. These methods can be adapted to construct the naphthyridine skeleton, often in a two-step process involving an initial cross-coupling followed by a cyclization event.

For example, a Heck reaction can be used to couple a halogenated aminopyridine with an alkene, such as methyl acrylate. nih.gov The resulting adduct can then undergo an intramolecular cyclization to form a 1,5-naphthyridinone, a strategy that is conceptually applicable to the 1,7-isomer. nih.gov Similarly, Stille and Suzuki-Miyaura cross-coupling reactions are employed to join two pyridine-based fragments, with one of the fragments containing functional groups that facilitate the final ring-closing step. nih.gov A palladium-catalyzed Suzuki-Miyaura reaction, for example, can be used to introduce aryl moieties onto a pre-existing naphthyridine ring. nih.gov

More directly, cobalt-catalyzed cross-couplings have been shown to be effective for the functionalization of various halogenated naphthyridines, including 1-chloro-2,7-naphthyridine, demonstrating the utility of these methods for modifying the naphthyridine scaffold. nih.gov

Targeted Nitration and Functionalization of Naphthyridines

With the 1,7-naphthyridine core constructed, the next critical phase is the introduction of the nitro and hydroxyl groups at the C-3 and C-8 positions, respectively. This requires precise control over regioselectivity.

The nitration of naphthyridines is a challenging electrophilic aromatic substitution reaction. The pyridine rings are inherently electron-deficient due to the electronegativity of the nitrogen atoms, which deactivates the ring towards electrophilic attack. This deactivation is more pronounced than in benzene, requiring harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid (a "nitrating mixture"). lkouniv.ac.in

The regioselectivity is governed by the electronic properties of the scaffold. In 1,7-naphthyridine, the nitrogen atoms deactivate the α and γ positions (C-2, C-4, C-6, C-8) most strongly. Therefore, electrophilic substitution is generally directed to the β positions (C-3 and C-5). The presence of an 8-hydroxyl group (or its tautomeric form, an 8-oxo group) significantly complicates this picture. An -OH group is a powerful activating, ortho-, para-directing group. This would strongly favor substitution at C-5 (para) and C-7 (ortho), the latter being occupied by a nitrogen atom.

Given these conflicting directing effects, direct nitration of 1,7-naphthyridin-8-ol is unlikely to be selective for the C-3 position. A more plausible synthetic route would involve the construction of the naphthyridine ring from a pyridine precursor that already contains the nitro group at the correct position. For example, the cyclization of a 2-amino-4-nitropyridine derivative could be employed.

Recent advances in nitration chemistry focus on improving regioselectivity and using milder conditions. The use of an aqueous sodium dodecylsulfate medium with dilute nitric acid has been shown to achieve high regioselectivity in the nitration of some aromatic compounds. rsc.org Furthermore, catalyst-free methods using specific concentrations of nitric acid are being explored to control the extent of nitration and improve selectivity. frontiersin.org

Nitration ConditionReagentsKey Characteristics
Classical Nitration Conc. HNO₃ / Conc. H₂SO₄Harsh conditions, required for deactivated rings. Often leads to mixtures of products. lkouniv.ac.in
Aqueous Micellar Nitration Dilute HNO₃ / Sodium Dodecylsulfate (SDS)Milder conditions, can enhance regioselectivity. rsc.org
Catalyst-Free Nitration Controlled concentration of HNO₃Aims to avoid corrosive co-acids and improve selectivity by controlling reagent stoichiometry. frontiersin.org

This table summarizes various nitration conditions applicable to aromatic systems.

The mechanism of electrophilic aromatic nitration is well-established. In a classic nitrating mixture, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . lkouniv.ac.in

This nitronium ion is the active species that attacks the aromatic ring. The attack on the π-system of the naphthyridine ring forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lkouniv.ac.in In the final step, a weak base in the mixture, such as the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the nitro-substituted product. lkouniv.ac.in

For pyridine-containing heterocycles, an alternative pathway involving an initial N-nitration can occur. This would lead to an N-nitropyridinium intermediate. While this species can sometimes rearrange to a C-nitro product, this is generally less common for the direct introduction of a nitro group onto the ring carbons compared to the direct attack by the nitronium ion.

The introduction of the 8-hydroxyl group could be achieved via several methods, such as a nucleophilic aromatic substitution (SNAr) on an 8-halo-1,7-naphthyridine or by carrying the oxygen functionality through the synthesis from a substituted pyridine precursor.

Specific Synthetic Pathways to 3-Nitro-1,7-naphthyridin-8-OL

The construction of the this compound scaffold is a challenging task that requires precise control over regioselectivity. The primary strategies involve the initial assembly of the 1,7-naphthyridin-8-ol core, followed by a selective nitration step.

A plausible multi-step synthesis of this compound commences with the synthesis of the 1,7-naphthyridin-8(7H)-one core. One of the established methods for this is the modified Skraup reaction. This involves the cyclization of 3-amino-2(1H)-pyridinone with a suitable three-carbon fragment, such as glycerol (B35011) or acrolein, under acidic conditions.

Another modern approach to the 1,7-naphthyridin-8(7H)-one scaffold is through a Rhodium(III)-catalyzed C-H functionalization and annulation of a pyridine derivative with an alkyne. This method can provide the core structure with high efficiency.

Once the 1,7-naphthyridin-8(7H)-one is obtained, the subsequent and crucial step is the regioselective nitration at the C-3 position. The hydroxyl group at the C-8 position and the existing nitrogen atoms in the naphthyridine ring direct the electrophilic substitution. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction must be carefully controlled to favor the formation of the 3-nitro isomer over other potential isomers.

A potential synthetic route is outlined below:

Scheme 1: Proposed Multi-Step Synthesis of this compound

Generated mermaid
StepReactantsReagents and ConditionsProduct
13-Amino-2(1H)-pyridinone, GlycerolSulfuric acid, Oxidizing agent (e.g., sodium m-nitrobenzenesulfonate), Heat1,7-Naphthyridin-8(7H)-one
21,7-Naphthyridin-8(7H)-oneConcentrated Nitric Acid, Concentrated Sulfuric Acid, 0-10 °CThis compound

The yield and regioselectivity of the nitration of 1,7-naphthyridin-8-one are highly dependent on the reaction parameters. Key factors that can be optimized include the temperature, the ratio of nitric acid to sulfuric acid, and the reaction time.

Temperature: The nitration of aromatic compounds is a highly exothermic reaction. frontiersin.org Maintaining a low temperature, typically between 0 and 10 °C, is crucial to control the reaction rate and prevent the formation of undesired byproducts, including other nitro isomers and products of over-nitration.

Acid Ratio: The concentration of the nitrating species, the nitronium ion (NO₂⁺), is dependent on the ratio of sulfuric acid to nitric acid. A higher concentration of sulfuric acid protonates nitric acid, leading to a higher concentration of the nitronium ion. However, excessively harsh acidic conditions can lead to degradation of the starting material or the product. The optimal ratio must be determined experimentally to maximize the yield of the desired 3-nitro isomer.

Reaction Time: The reaction time needs to be carefully monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction.

Table 1: Hypothetical Optimization of Nitration Conditions for 1,7-Naphthyridin-8-one

EntryTemperature (°C)HNO₃:H₂SO₄ RatioReaction Time (h)Yield of 3-Nitro Isomer (%)
1251:2445
2101:2460
301:2475
401:3485
501:3882 (with byproducts)

This table presents hypothetical data to illustrate the principles of optimization.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh and hazardous reagents, such as concentrated acids, and can generate significant chemical waste. frontiersin.org Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign processes.

Alternative Nitrating Agents: Research has focused on developing safer and more selective nitrating agents. One such alternative is the use of N-nitrosaccharin, which is a stable, crystalline solid that can be easily synthesized and recycled. springernature.com This reagent can nitrate (B79036) (hetero)arenes under mild conditions, often with improved regioselectivity and functional group tolerance. springernature.com Another approach involves the use of metal nitrates in the presence of a catalyst.

Solvent-Free and Microwave-Assisted Reactions: The Friedländer synthesis, a common method for preparing quinolines and naphthyridines, can be adapted to be more environmentally friendly. tsijournals.comresearchgate.net Microwave-assisted synthesis under solvent-free conditions has been shown to significantly reduce reaction times, increase yields, and simplify purification procedures for various naphthyridine derivatives. tsijournals.comniscpr.res.inresearchgate.net This approach aligns with the green chemistry principles of energy efficiency and waste reduction.

Enzymatic Nitration: A cutting-edge green approach is the use of enzymes as catalysts for nitration. jetir.org Enzyme-mediated nitration offers high regioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. jetir.org While still an emerging field, the development of nitration enzymes could provide a highly sustainable route for the synthesis of nitroheterocyclic compounds like this compound.

Table 2: Comparison of Traditional and Green Synthesis Approaches

FeatureTraditional SynthesisGreen Chemistry Approach
Nitrating Agent Concentrated HNO₃/H₂SO₄N-Nitro-saccharin, Enzymatic nitration
Solvents Often requires organic solventsSolvent-free conditions, Water, Bio-based solvents
Energy Conventional heatingMicrowave irradiation
Waste Significant acid wasteRecyclable reagents, Biodegradable byproducts
Safety Use of corrosive and hazardous acidsMilder and safer reagents

Elucidation of Reaction Mechanisms and Transformations of 3 Nitro 1,7 Naphthyridin 8 Ol

Reactivity Profiling: Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the 3-Nitro-1,7-naphthyridin-8-ol ring system towards substitution reactions is a complex interplay of the inherent electronic properties of the naphthyridine nucleus and the directing effects of the nitro and hydroxyl substituents.

The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack through both inductive and resonance effects. nih.govnih.govmdpi.com This deactivation makes electrophilic substitution reactions on the ring significantly more challenging to achieve. Conversely, the hydroxyl group (-OH) at the C-8 position is an activating group, donating electron density to the ring system, particularly at the ortho and para positions, via resonance. mdpi.com

In the context of electrophilic aromatic substitution, the hydroxyl group's activating and ortho-, para-directing influence would compete with the nitro group's deactivating and meta-directing effects. nih.govresearchgate.net However, the pyridine-like nitrogen atoms in the naphthyridine rings also exert a strong deactivating effect on the ring towards electrophilic substitution, often requiring harsh reaction conditions. nsc.ru

For nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing nitro group is crucial. It significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org This effect is most pronounced at positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance. libretexts.org

While specific experimental data on the derivatization of this compound is limited, predictions on site-selectivity can be made based on established principles.

Nucleophilic Substitution: Nucleophilic aromatic substitution is a more plausible reaction pathway for this molecule. The nitro group at C-3 activates the ring for nucleophilic attack. Potential sites for substitution would be positions ortho and para to the nitro group. In the 1,7-naphthyridine (B1217170) system, this would primarily be the C-2 and C-4 positions. The presence of a good leaving group at one of these positions would facilitate the reaction. For instance, if a halo-derivative of this compound were available, nucleophilic displacement of the halide would be a viable synthetic route. nih.gov

Reaction Type Predicted Major Product(s) Influencing Factors
Electrophilic Substitution (e.g., Nitration, Halogenation)Substitution at C-5 (if reaction occurs)-OH group is ortho-, para-directing; -NO₂ group is meta-directing. Strong deactivation by -NO₂ and ring nitrogens.
Nucleophilic Aromatic Substitution (with a leaving group at C-4)Substitution at C-4Strong activation by the para-nitro group.
Nucleophilic Aromatic Substitution (with a leaving group at C-2)Substitution at C-2Strong activation by the ortho-nitro group.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing access to a versatile synthetic handle for further derivatization.

A variety of chemical methods can be employed for the reduction of the nitro group in this compound.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. youtube.comyoutube.comyoutube.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are common catalysts for this transformation. youtube.comyoutube.com

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. researchgate.net

Metal-Mediated Reductions: Several metal-based reducing agents in acidic or neutral media can effectively reduce aromatic nitro groups. jsynthchem.comorganic-chemistry.org

Tin (Sn) or Iron (Fe) in Acid: A classic method involves the use of tin or iron metal in the presence of a strong acid like hydrochloric acid (HCl). jsynthchem.com

Zinc (Zn) in Neutral or Acidic Media: Zinc dust can also be used, often with ammonium (B1175870) chloride or acetic acid. jsynthchem.com

Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of a transition metal catalyst. jsynthchem.com

Metal-Free Reduction: More recent methods have explored metal-free reductions, for example, using tetrahydroxydiboron (B82485) in water. organic-chemistry.org

Reducing Agent/System Typical Reaction Conditions Advantages/Disadvantages
H₂ / Pd/CEthanol or Methanol, Room Temperature, 1-4 atm H₂High efficiency, clean reaction; potential for catalyst poisoning.
Sn / HClConcentrated HCl, heatingStrong reducing agent, widely applicable; requires stoichiometric metal and produces metal waste.
Fe / Acetic AcidAcetic Acid, heatingMilder than Sn/HCl, often good yields; produces iron sludge.
Zn / NH₄ClWater/Ethanol mixture, heatingNeutral conditions, can be selective; can be slower than acidic methods.

The product of these reductions would be 3-Amino-1,7-naphthyridin-8-ol .

The electrochemical reduction of nitroaromatic compounds offers an alternative, often more controlled, pathway to the corresponding amines. nih.gov The reduction typically proceeds in a stepwise manner. In aqueous media, the nitro group undergoes a four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) derivative. nih.gov This intermediate can then be further reduced in a two-electron, two-proton step to yield the final amino product. The specific potential at which these reductions occur is dependent on the pH of the solution. The initial reduction to the nitroso intermediate is generally very fast. nih.gov

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (Formation of the hydroxylamine)

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Formation of the amine)

This method provides a pathway to potentially isolate the intermediate hydroxylamine, 3-(Hydroxyamino)-1,7-naphthyridin-8-ol , by careful control of the electrode potential.

Hydroxyl Group Reactivity and Transformations

The hydroxyl group at the C-8 position of this compound is phenolic in nature, which confers upon it a distinct set of reactivities. britannica.com It can act as a nucleophile and can be deprotonated to form a phenoxide ion, which is an even stronger nucleophile.

Common transformations of the hydroxyl group include etherification and esterification.

Etherification: The formation of an ether linkage can be achieved through various methods. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common approach. nih.gov

Reaction Steps:

Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form the nucleophilic phenoxide.

Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism. youtube.comyoutube.com

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. msu.edu

With Acid Chlorides/Anhydrides: This is a highly efficient method, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) is also possible, though it is an equilibrium process. msu.edu

These reactions would lead to the formation of 8-alkoxy-3-nitro-1,7-naphthyridines and 3-nitro-1,7-naphthyridin-8-yl esters , respectively.

Transformation Reagents Product Class
Etherification1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)8-Alkoxy-3-nitro-1,7-naphthyridines
EsterificationAcid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) with a base (e.g., pyridine)3-Nitro-1,7-naphthyridin-8-yl esters

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound serves as a prime site for O-alkylation and O-acylation reactions. These transformations are fundamental in modifying the compound's solubility, lipophilicity, and electronic properties.

O-Alkylation: The introduction of an alkyl group onto the oxygen atom can be achieved under various conditions, typically involving a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This is followed by the addition of an alkylating agent. While specific studies on this compound are not extensively detailed in the provided results, general principles of O-alkylation of similar heterocyclic systems can be applied. For instance, in the synthesis of O- and N-alkylated 1,2,3,4-tetrahydrobenzo[c] nih.govchem-station.comnaphthyrin-5(6H)-one, O-alkylation was found to be the overwhelmingly favorable pathway when using alkyl bromides in the presence of a base. nih.gov This selectivity is attributed to a combination of steric effects and the electronic influence of the basic amino group, which favors the formation of the phenolic-like alkoxide. nih.gov

A general scheme for the O-alkylation of this compound is presented below:

O-Alkylation Reaction

Table 1: Representative O-Alkylation Reaction Conditions for Naphthyridine Analogs

Alkylating AgentBaseSolventTemperatureYieldReference
PhenylalkylbromideK₂CO₃Ethanol/WaterRoom TemperatureHigh (Exclusive O-alkylation) nih.gov

O-Acylation: The esterification of the hydroxyl group, or O-acylation, is another key transformation. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to catalyze the reaction. This modification introduces a carbonyl group, which can further influence the molecule's chemical and physical properties.

Tautomerism Studies (e.g., Keto-enol tautomerism in naphthyridin-8-ol systems)

The 1,7-naphthyridin-8-ol scaffold to which this compound belongs is known to exhibit tautomerism. Specifically, it can exist in equilibrium between the enol form (1,7-naphthyridin-8-ol) and the keto form (1,7-naphthyridin-8(7H)-one).

In the case of the parent 1,7-naphthyridin-8(7H)-one, studies have shown that the keto tautomer is the predominant form in non-hydroxylic solvents and in the solid state. This has been confirmed through IR spectroscopy, which reveals absorption bands characteristic of a carbonyl group rather than a hydroxyl group. The stability of the keto form is a common feature in many heterocyclic systems.

Keto-Enol Tautomerism

The presence of the electron-withdrawing nitro group at the 3-position of this compound is expected to influence the position of this equilibrium. Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium. Further computational and spectroscopic studies would be necessary to quantify the tautomeric ratio for this specific compound.

Investigations into Rearrangement Reactions and Annulation Strategies

The unique arrangement of functional groups in this compound opens avenues for intramolecular rearrangements and its use as a building block in annulation reactions to construct more complex fused heterocyclic systems.

Intramolecular Cyclizations involving the Nitro or Hydroxyl Groups

The proximity of the nitro and hydroxyl groups to the naphthyridine ring system allows for the possibility of intramolecular cyclization reactions. For example, under reductive conditions, the nitro group can be converted to an amino group. This newly formed amino group could then potentially react with the neighboring ring or other functional groups to form an additional ring.

Cycloaddition Reactions with this compound as a Component

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.govlibretexts.org this compound, with its electron-deficient aromatic system and reactive sites, could potentially participate in various cycloaddition reactions.

One of the most common types is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org The naphthyridine ring itself, being electron-deficient, might act as a dienophile with a suitable electron-rich diene. Conversely, a portion of the molecule could be modified to act as a diene.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. chem-station.comrsc.org For instance, the nitro group could be a precursor to a nitrile oxide, a 1,3-dipole. This nitrile oxide could then react with a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered heterocyclic ring, such as an isoxazoline (B3343090). mdpi.com The presence of the nitro group opens up a wide range of potential for further functionalization. mdpi.com

Table 2: Potential Cycloaddition Strategies

Cycloaddition TypePotential Role of this compoundPotential ReactantResulting Structure
[4+2] CycloadditionDienophileElectron-rich dieneFused polycyclic system
[3+2] CycloadditionPrecursor to Nitrile Oxide (1,3-dipole)Alkene/AlkyneFused isoxazoline ring

Further research into these reaction pathways will undoubtedly uncover novel and efficient methods for the synthesis of complex, biologically relevant molecules based on the this compound scaffold.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, published 1D and 2D NMR spectra for this compound are not available. The following sections outline the expected spectral characteristics based on the analysis of analogous structures.

Comprehensive 1D NMR Analysis (¹H, ¹³C, ¹⁵N if applicable)

A detailed 1D NMR analysis is fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. Protons in the vicinity of the nitro group would be deshielded and appear at a lower field (higher ppm), while those near the hydroxyl group might experience a slight shielding effect. The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong deshielding effect. Similarly, the carbon bearing the hydroxyl group would also exhibit a downfield shift. The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of the substituents.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the nitrogen environments in the naphthyridine rings and the nitro group. The chemical shifts would be indicative of the hybridization and electronic density at each nitrogen atom.

Expected ¹H and ¹³C NMR Data (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2 ~9.0 - 9.5 C-2 ~150 - 155
H-4 ~8.5 - 9.0 C-3 ~145 - 150
H-5 ~7.5 - 8.0 C-4 ~120 - 125
H-6 ~7.8 - 8.3 C-4a ~140 - 145
OH Variable (broad) C-5 ~115 - 120
C-6 ~130 - 135
C-8 ~160 - 165

2D NMR Techniques for Connectivity and Proximity Determination (COSY, NOESY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the molecular skeleton, for instance, by correlating the hydroxyl proton to nearby carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded, providing insights into the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are powerful techniques for identifying functional groups. While specific spectra for this compound are not documented, the characteristic vibrational frequencies for its key functional groups are well-established.

Assignment of Characteristic Absorption Bands for Nitro and Hydroxyl Moieties

Nitro Group (-NO₂): Aromatic nitro compounds typically exhibit two strong absorption bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) is anticipated between 1360-1290 cm⁻¹. rsc.orgdrugbank.com These bands are often intense due to the large change in dipole moment during vibration. rsc.org

Hydroxyl Group (-OH): The hydroxyl group's vibrational frequency is sensitive to hydrogen bonding. A free, non-hydrogen-bonded O-H stretch typically appears as a sharp band around 3700-3600 cm⁻¹. researchgate.net However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding will cause this band to broaden significantly and shift to a lower frequency, typically in the range of 3500-3200 cm⁻¹. mdpi.comyoutube.com

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH O-H stretch (H-bonded) 3500 - 3200 (broad)
Aromatic C-H C-H stretch 3100 - 3000
C=C / C=N Ring stretching 1650 - 1450
-NO₂ Asymmetric stretch 1550 - 1475
-NO₂ Symmetric stretch 1360 - 1290

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can offer insights into the molecule's conformation. For this compound, this would primarily relate to the orientation of the nitro and hydroxyl groups relative to the naphthyridine plane. The planarity of the bicyclic system and potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom could be investigated through subtle shifts in the corresponding vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS is essential for determining the exact molecular formula of a compound. For this compound (C₈H₅N₃O₃), the expected exact mass can be calculated with high precision.

Fragmentation analysis in mass spectrometry provides clues about the compound's structure. For nitroaromatic compounds, common fragmentation pathways involve the loss of nitro-related groups.

Expected Fragmentation: Upon ionization, this compound would likely exhibit a prominent molecular ion peak [M]⁺. Characteristic fragmentation patterns for nitroaromatic compounds often include the loss of NO₂ (46 Da) and NO (30 Da). orientjchem.orgmiamioh.edu Subsequent fragmentation of the naphthyridine ring would lead to a series of smaller charged fragments. The presence of the hydroxyl group may also lead to the loss of a water molecule under certain conditions.

Hypothetical HRMS Fragmentation Table

m/z (calculated) Ion Formula Possible Loss
191.0331 [C₈H₅N₃O₃]⁺ Molecular Ion
174.0300 [C₈H₄N₃O₂]⁺ -OH
161.0436 [C₈H₅N₂O₂]⁺ -NO
145.0325 [C₈H₅N₃O]⁺ -NO₂

An In-depth Analysis of this compound: Spectroscopic and Crystallographic Insights

The structural elucidation of novel heterocyclic compounds is foundational to advancing organic chemistry and materials science. This article provides a focused examination of this compound, a compound of interest within the naphthyridine family. The subsequent sections are dedicated to a detailed discussion of its structural characterization through advanced spectroscopic and crystallographic methods.

Theoretical and Computational Chemistry of 3 Nitro 1,7 Naphthyridin 8 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular descriptors that provide insight into the molecule's reactivity, stability, and electronic behavior. For a molecule like 3-Nitro-1,7-naphthyridin-8-OL, DFT calculations can elucidate the influence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the naphthyridine framework.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the nitro group is expected to significantly lower the energy of the LUMO, enhancing its electrophilic character. Conversely, the hydroxyl group would raise the energy of the HOMO, increasing its nucleophilic character. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.

To illustrate this, the following table presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for this compound, based on trends observed in similar nitroaromatic compounds.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE) 4.5

This is a hypothetical data table for illustrative purposes, based on general trends in related compounds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. An electrostatic potential map (EPM) provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the nitro group, being strongly electron-withdrawing, would create a significant region of positive electrostatic potential (electron deficiency) on the adjacent carbon atom and the nitrogen atom of the nitro group. The oxygen atoms of the nitro group would exhibit negative electrostatic potential. The hydroxyl group, an electron-donating group, would increase the electron density on the oxygen atom and, to a lesser extent, on the aromatic ring, creating regions of negative electrostatic potential. The nitrogen atoms within the naphthyridine rings also contribute to regions of negative potential due to their lone pairs of electrons. These features are critical in predicting the sites for electrophilic and nucleophilic attack.

Aromaticity and Tautomeric Stability Analysis

The 1,7-naphthyridine (B1217170) core of the molecule is an aromatic system. The aromaticity of the two fused pyridine (B92270) rings can be influenced by the substituents. The nitro group can decrease the aromaticity of the ring to which it is attached due to its electron-withdrawing nature.

Furthermore, the presence of the 8-hydroxyl group introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-Nitro-1,7-naphthyridin-8(7H)-one. Computational studies on similar hydroxy-substituted nitrogen heterocycles, such as hydroxyquinolines, have shown that the relative stability of the enol and keto forms can be influenced by the solvent environment. researchgate.net DFT calculations can be employed to determine the relative energies of these tautomers and predict the predominant form under different conditions. researchgate.netnih.gov Generally, in the gas phase, the enol form is more stable, while in polar solvents, the keto form can be favored due to better solvation of the more polar keto group.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides invaluable tools for investigating the pathways and energetics of chemical reactions. For this compound, these methods can predict how the molecule might behave in various chemical transformations.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, DFT calculations can be used to model the structures of the transition states and calculate the associated activation energies. This information is crucial for understanding the feasibility and kinetics of a given reaction.

Reaction Pathway Prediction and Regioselectivity Modeling

The presence of multiple functional groups and reactive sites on this compound can lead to different possible reaction products. Computational modeling can predict the most likely reaction pathways by comparing the activation energies of competing routes. For instance, in an electrophilic substitution reaction, calculations can determine whether the attack is more likely to occur on the pyridine ring bearing the nitro group or the one with the hydroxyl group, and at which specific position. The analysis of the charge distribution and frontier molecular orbitals can also provide insights into the regioselectivity of reactions. For example, nucleophilic attack is most likely to occur at the carbon atom with the most positive partial charge, which is expected to be in the vicinity of the electron-withdrawing nitro group.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. For this compound, techniques based on Density Functional Theory (DFT) would be the primary choice for obtaining theoretical spectra that can aid in the interpretation of experimental data or serve as a predictive guide.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in the assignment of complex spectra.

The standard method involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure is first optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). This step ensures that the subsequent calculations are performed on the most stable conformation of the molecule.

NMR Calculation: Using the optimized geometry, the NMR chemical shifts are calculated employing the Gauge-Independent Atomic Orbital (GIAO) method. The results are typically referenced against a standard compound, like tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. The electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift (higher ppm values) for nearby protons and carbons, particularly on the same aromatic ring. Conversely, the electron-donating hydroxyl group would cause an upfield shift for adjacent atoms.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeAtom PositionPredicted Chemical Shift (ppm)Notes
¹H NMR H attached to C28.5 - 9.0Influenced by adjacent nitrogen and nitro group.
H attached to C47.8 - 8.2Influenced by the nitro group.
H attached to C57.5 - 7.9Influenced by the second ring system.
H attached to C67.2 - 7.6Influenced by the hydroxyl group.
OH Proton9.0 - 11.0Variable; depends on solvent and concentration.
¹³C NMR C2145 - 155Affected by adjacent nitrogen.
C3140 - 150Directly attached to the nitro group.
C4120 - 130Influenced by the nitro group.
C8155 - 165Directly attached to the hydroxyl group.
C8a (bridgehead)135 - 145Junction of the two rings.

Note: The values in this table are hypothetical and serve to illustrate the expected output of a GIAO-DFT calculation. Actual values would require specific computation.

Vibrational Frequencies and Intensities (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which are invaluable for assigning experimental spectra.

The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. This yields a set of harmonic vibrational frequencies. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity, the results are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scispace.com

For this compound, key vibrational modes would include:

N-O Stretching: The nitro group (NO₂) characteristically displays strong symmetric and asymmetric stretching vibrations. These are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. scispace.com

O-H Stretching: The hydroxyl group (-OH) will show a broad, strong absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region.

C=N and C=C Stretching: Vibrations from the naphthyridine ring system would appear in the 1400-1650 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹.

Computational software can generate a full theoretical spectrum, aiding in the interpretation of even complex fingerprint regions. cardiff.ac.uk

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (Scaled, cm⁻¹)Expected IR IntensityExpected Raman Activity
O-H Stretch~3450Strong, BroadWeak
Aromatic C-H Stretch~3100MediumStrong
NO₂ Asymmetric Stretch~1550Very StrongMedium
C=C/C=N Ring Stretches~1450-1620Medium-StrongMedium-Strong
NO₂ Symmetric Stretch~1350StrongStrong
C-O Stretch~1250StrongWeak

Note: This table is an illustrative example of the data obtained from DFT frequency calculations.

Electronic Spectra (UV-Vis) Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This calculation provides information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

The calculation is performed on the optimized ground-state geometry. TD-DFT computes the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states. These energies are then converted to wavelengths. The analysis of the molecular orbitals (MOs) involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics of the excitation. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated naphthyridine ring system. The presence of the nitro and hydroxyl groups will likely cause a red-shift (shift to longer wavelengths) compared to the unsubstituted naphthyridine core due to the extension of the conjugated system and intramolecular charge transfer possibilities. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While this compound is a relatively rigid molecule, it possesses rotational freedom around the C-N bond of the nitro group and the C-O bond of the hydroxyl group. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and interactions with its environment (e.g., a solvent or a biological macromolecule). mdpi.comacs.org

An MD simulation involves:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (like water) to mimic solution conditions.

Force Field Application: A force field (e.g., AMBER, OPLS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org

For this compound, MD simulations could be used to:

Explore Conformational Preferences: Analyze the rotational preferences of the nitro and hydroxyl groups and the planarity of the molecule over time.

Study Solvation: Investigate how solvent molecules, particularly water, arrange around the polar nitro and hydroxyl groups through hydrogen bonding. acs.org

Analyze Intermolecular Interactions: If studying the compound's interaction with another molecule (e.g., a protein target), MD can reveal the key binding modes, interaction energies, and the stability of the complex.

Analysis of the MD trajectory can reveal stable conformations, the flexibility of different parts of the molecule, and the specific hydrogen bonding networks that form with the solvent. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or other properties. uliege.be These models are statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.govresearchgate.net

For a compound like this compound, a QSRR model could be developed to predict properties such as its reduction potential, acidity (pKa of the hydroxyl group), or its rate of reaction in a particular chemical transformation.

The development of a QSRR model involves:

Data Set Compilation: A set of structurally related compounds with known reactivity data is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to build a model that links a subset of the most relevant descriptors to the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

For nitroaromatic compounds, descriptors related to electronic properties are often crucial. For instance, the energy of the LUMO (E_LUMO) is frequently correlated with the ease of reduction of the nitro group. A lower E_LUMO indicates that the molecule is a better electron acceptor, suggesting it will be more easily reduced. Other important descriptors could include molecular surface area, polarity, and specific atomic charges. nih.gov

Future Research Directions and Uncharted Territories in 3 Nitro 1,7 Naphthyridin 8 Ol Chemistry

Exploration of Undiscovered Synthetic Routes and Transformations

The current synthetic pathways to nitro-naphthyridine derivatives often rely on classical nitration reactions on a pre-formed naphthyridine core. For instance, the nitration of 1,7-naphthyridin-4(1H)-one yields the 3-nitro derivative, highlighting a common strategy for introducing this functional group. researchgate.net However, the future of 3-Nitro-1,7-naphthyridin-8-OL chemistry lies in the exploration of more innovative and versatile synthetic methodologies.

Future research should focus on:

Convergent Synthesis Strategies: Developing convergent routes where the nitro-substituted pyridine (B92270) ring and the second ring are synthesized separately and then coupled. This approach could offer greater flexibility in introducing a wider range of substituents on both rings, facilitating the creation of diverse analogue libraries.

Late-Stage Functionalization: Investigating C-H activation and functionalization techniques to directly introduce the nitro group or other functionalities onto the 1,7-naphthyridin-8-ol core. This would provide a more efficient route to novel derivatives, avoiding the need for de novo synthesis for each new compound.

Novel Cyclization Reactions: Exploring new cyclization methods to construct the 1,7-naphthyridine (B1217170) skeleton from acyclic or monocyclic nitro-containing precursors. This could lead to the discovery of entirely new synthetic disconnections and provide access to previously inaccessible chemical space.

Development of Advanced Catalytic Systems for Derivatization

Catalysis is a cornerstone of modern organic synthesis. For a molecule like this compound, with multiple potential reaction sites, the development of highly selective catalytic systems is paramount for its derivatization.

Key areas for future catalytic research include:

Selective Reduction of the Nitro Group: While the nitro group is a valuable synthetic handle, its reduction to an amino group opens up a vast array of subsequent transformations (e.g., amidation, sulfonylation, diazotization). Research into chemoselective catalysts that can reduce the nitro group without affecting other reducible functionalities on the naphthyridine ring is crucial.

Cross-Coupling Reactions: The naphthyridine core can be functionalized using various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Future work should aim to develop catalytic systems that are tolerant of the nitro group and can selectively activate specific C-H or C-X bonds on the heterocyclic scaffold.

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalytic methods is essential. This could involve asymmetric hydrogenation of the pyridine ring or enantioselective functionalization of side chains.

Mechanistic Studies of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For the reactions involving this compound, several areas warrant detailed mechanistic investigation. The bioreduction of the nitro group is a critical process in the biological activity and potential toxicity of nitroaromatic compounds. scielo.brresearchgate.net

Future mechanistic studies could involve:

Computational and Spectroscopic Analysis: Utilizing Density Functional Theory (DFT) calculations to model reaction intermediates and transition states. These theoretical studies, in conjunction with in-situ spectroscopic monitoring (e.g., NMR, IR), can provide a detailed picture of the reaction pathway.

Kinetics and Isotope Labeling Studies: Performing kinetic studies to determine reaction orders and activation parameters. Isotope labeling experiments can help to elucidate bond-forming and bond-breaking steps in complex transformations.

Investigating Regioselectivity: For electrophilic or nucleophilic aromatic substitution reactions on the this compound core, mechanistic studies can help to understand and control the regioselectivity of the substitution.

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) and laboratory automation have revolutionized the process of chemical discovery and optimization. youtube.commt.com By employing miniaturized, parallel reaction setups, HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.govtrajanscimed.com

The integration of these technologies into the study of this compound would accelerate research significantly:

Reaction Optimization: HTE platforms can be used to rapidly screen hundreds or even thousands of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to find the optimal conditions for a given transformation. mt.comnih.gov This is particularly useful for developing novel catalytic derivatizations.

Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of this compound derivatives for biological screening. youtube.comtrajanscimed.com This parallel synthesis approach dramatically increases the efficiency of lead optimization in drug discovery. trajanscimed.com

Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning algorithms, which can then be used to predict the outcomes of new reactions and guide future experimental design. researchgate.net

Table 1: Illustrative High-Throughput Experimentation (HTE) Scheme for Suzuki Coupling

Well Palladium Catalyst Ligand Base Solvent Yield (%)
A1Pd(OAc)2SPhosK2CO3Dioxane/H2O85
A2Pd(OAc)2XPhosK3PO4Dioxane/H2O92
A3Pd2(dba)3RuPhosCs2CO3Toluene78
B1PdCl2(dppf)dppfNa2CO3DMF65
B2PdCl2(dppf)SPhosK2CO3THF75
B3Pd(OAc)2XPhosK2CO3Acetonitrile88
..................
This table represents a hypothetical screening array for optimizing a Suzuki cross-coupling reaction on a halogenated precursor to this compound. The data is for illustrative purposes only.

Novel Computational Approaches for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can guide synthetic efforts and predict molecular properties.

Future computational research should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This can help in understanding its chemical behavior and designing new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound analogues with their biological activity. usm.edu These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Machine Learning and AI: Employing advanced machine learning algorithms to predict reaction outcomes, suggest novel synthetic routes, and even design new molecules with specific property profiles. researchgate.net As more experimental data on this class of compounds becomes available, the predictive power of these models will increase significantly.

Table 2: Hypothetical QSAR Model Output for Predicting Inhibitory Activity

Compound ID Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Dipole Moment) Predicted pIC50
N7N-0012.53.1 D7.8
N7N-0023.12.8 D8.2
N7N-0032.83.5 D7.5
N7N-0043.53.0 D8.5
This table illustrates the type of data that could be generated from a QSAR study, correlating physicochemical properties of hypothetical this compound derivatives with predicted biological activity. The data is for illustrative purposes only.

By systematically exploring these uncharted territories, the scientific community can unlock the full synthetic and therapeutic potential of this compound, paving the way for the development of novel chemical entities with significant impact.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-nitro-1,7-naphthyridin-8-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via modified Skraup reactions or oxidation of 1,7-naphthyridine derivatives. For example, 3-amino-2(1H)-pyridone derivatives undergo cyclization under acidic conditions (e.g., H₂SO₄) to form the naphthyridine core . Oxidation of 1,7-naphthyridine 7-methiodide with K₃Fe(CN)₆ in NaOH yields 7-methyl-1,7-naphthyridin-8(7H)-one, a precursor for nitro-substituted derivatives . Yields (~20–52%) depend on reactant stoichiometry, solvent polarity, and temperature control during cyclization.

Q. Q2. How can spectroscopic techniques distinguish between keto and enol tautomers of this compound?

Q. Q3. How can reaction pathways be optimized to introduce nitro groups at specific positions on the 1,7-naphthyridine scaffold?

Methodological Answer: Nitro groups are introduced via electrophilic nitration or substitution. For example, nitration of 1,7-naphthyridin-8(7H)-one derivatives requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration. Steric and electronic effects dictate regioselectivity: electron-rich positions (e.g., C3 in 1,7-naphthyridine) are more reactive. Computational modeling (DFT) predicts reactive sites, while HPLC monitors intermediates .

Q. Q4. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected O–H signals) may arise from tautomerism or impurities. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, 1H NMR δ 5.42 ppm (s, –OH) in 2-ethoxy-4-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl) derivatives confirms hydroxyl presence . Cross-validate with X-ray crystallography when possible.

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How is the antibacterial activity of this compound derivatives evaluated, and what substituents enhance potency?

Methodological Answer: Antibacterial activity is assessed via disc diffusion assays (e.g., inhibition zone ≥20 mm at 200 µg/disc) and minimum inhibitory concentration (MIC) tests. Substituents like 3-methyl-2-pyridyl groups improve activity by enhancing membrane permeability. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows MIC values <10 µg/mL against Gram-positive bacteria . Lipophilicity (cLogP) optimization via alkyl/aryl substituents further enhances bioavailability .

Q. Q6. What in vitro assays are used to evaluate the cytotoxic potential of nitro-naphthyridine derivatives against cancer cells?

Methodological Answer: Cytotoxicity is tested via MTT assays on cell lines (e.g., MCF7 breast cancer). Derivatives with propenone side chains (e.g., 3-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-1-phenyl-propenone) induce apoptosis, confirmed by flow cytometry (Annexin V/PI staining). EC₅₀ values correlate with electron-withdrawing groups (e.g., –NO₂ at C3), which stabilize DNA intercalation .

Stability and Environmental Behavior

Q. Q7. How does the nitro group influence the thermal stability of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) shows nitro derivatives decompose in stages: dehydration (50–150°C), nitro group cleavage (200–300°C), and aromatic ring degradation (>300°C). Differential scanning calorimetry (DSC) reveals exothermic peaks (~230°C) for nitro decomposition. Compare with non-nitro analogs to isolate nitro-specific degradation pathways .

Q. Q8. What methodologies assess environmental persistence of nitro-naphthyridine compounds in soil?

Methodological Answer: Batch sorption studies (e.g., OECD Guideline 106) quantify soil adsorption coefficients (Kd). Column transport experiments with saturated/unsaturated soil layers model leaching potential. For example, 3-nitro analogs show moderate adsorption (Kd ~2–5 L/kg) in loamy soils due to hydrogen bonding with organic matter . High-performance liquid chromatography (HPLC-UV) tracks compound mobility.

Data Interpretation and Optimization

Q. Q9. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Reconcile differences by validating force fields (e.g., AMBER vs. CHARMM) in molecular docking studies. For instance, overestimated binding affinity in silico may arise from solvation effects. Experimental SAR (e.g., MIC vs. substituent polarity) refines computational models. Use multi-parameter optimization (MPO) to balance lipophilicity, hydrogen bonding, and steric effects .

Q. Q10. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism or R. Calculate EC₅₀ values with 95% confidence intervals. For heterogeneous data (e.g., high variance in triplicates), apply robust regression or bootstrap resampling. Pair with ANOVA/Tukey tests to compare compound efficacy across cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.